

GSK2292767: A Technical Overview for Researchers

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Compound of Interest

Compound Name: GSK2292767

Cat. No.: B607790

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An In-depth Guide to the Potent and Selective PI3K δ Inhibitor

This technical guide provides a comprehensive overview of **GSK2292767**, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound, particularly in the context of inflammatory and respiratory diseases.

Core Compound Data

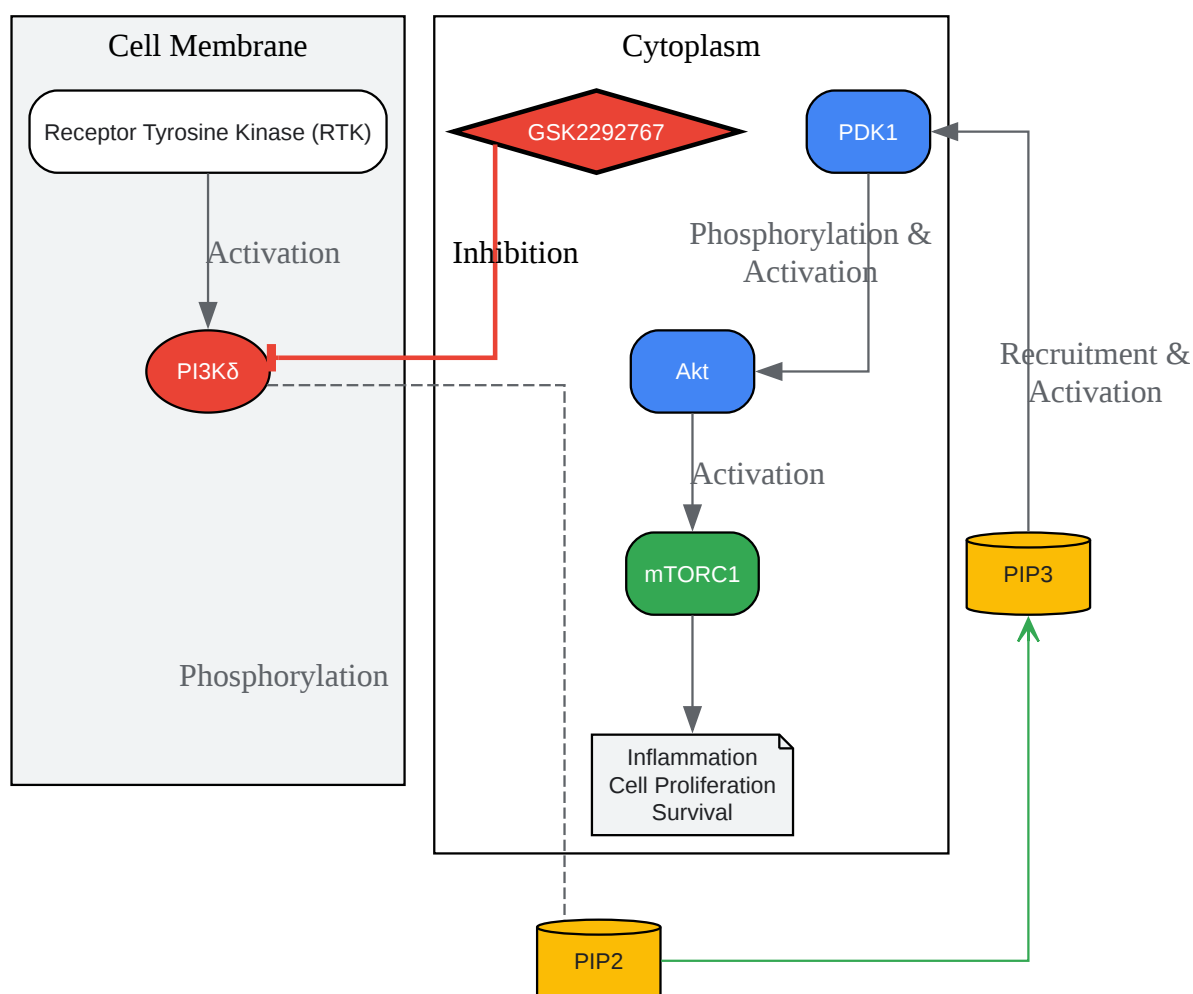
GSK2292767 is a small molecule inhibitor that has been investigated for its role in modulating inflammatory pathways. Key identifying information and physicochemical properties are summarized in the table below.

Parameter	Value	Source(s)
CAS Number	1254036-66-2	[1]
Molecular Weight	512.58 g/mol	[1]
Molecular Formula	C ₂₄ H ₂₈ N ₆ O ₅ S	[1]

Mechanism of Action and Signaling Pathway

GSK2292767 functions as a highly potent and selective inhibitor of PI3K δ , an enzyme predominantly expressed in leukocytes.[2] PI3K δ plays a crucial role in the PI3K/Akt/mTOR signaling cascade, a key pathway regulating cell proliferation, survival, and inflammation. By selectively targeting PI3K δ , **GSK2292767** can effectively modulate immune cell function with potentially fewer off-target effects compared to broader PI3K inhibitors.

The inhibitory action of **GSK2292767** on PI3K δ disrupts the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as Akt and phosphoinositide-dependent kinase 1 (PDK1), leading to the attenuation of the inflammatory response.



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PI3K δ Signaling Pathway and Inhibition by **GSK2292767**

Key Experimental Protocol: Ovalbumin-Induced Airway Inflammation in Brown Norway Rats

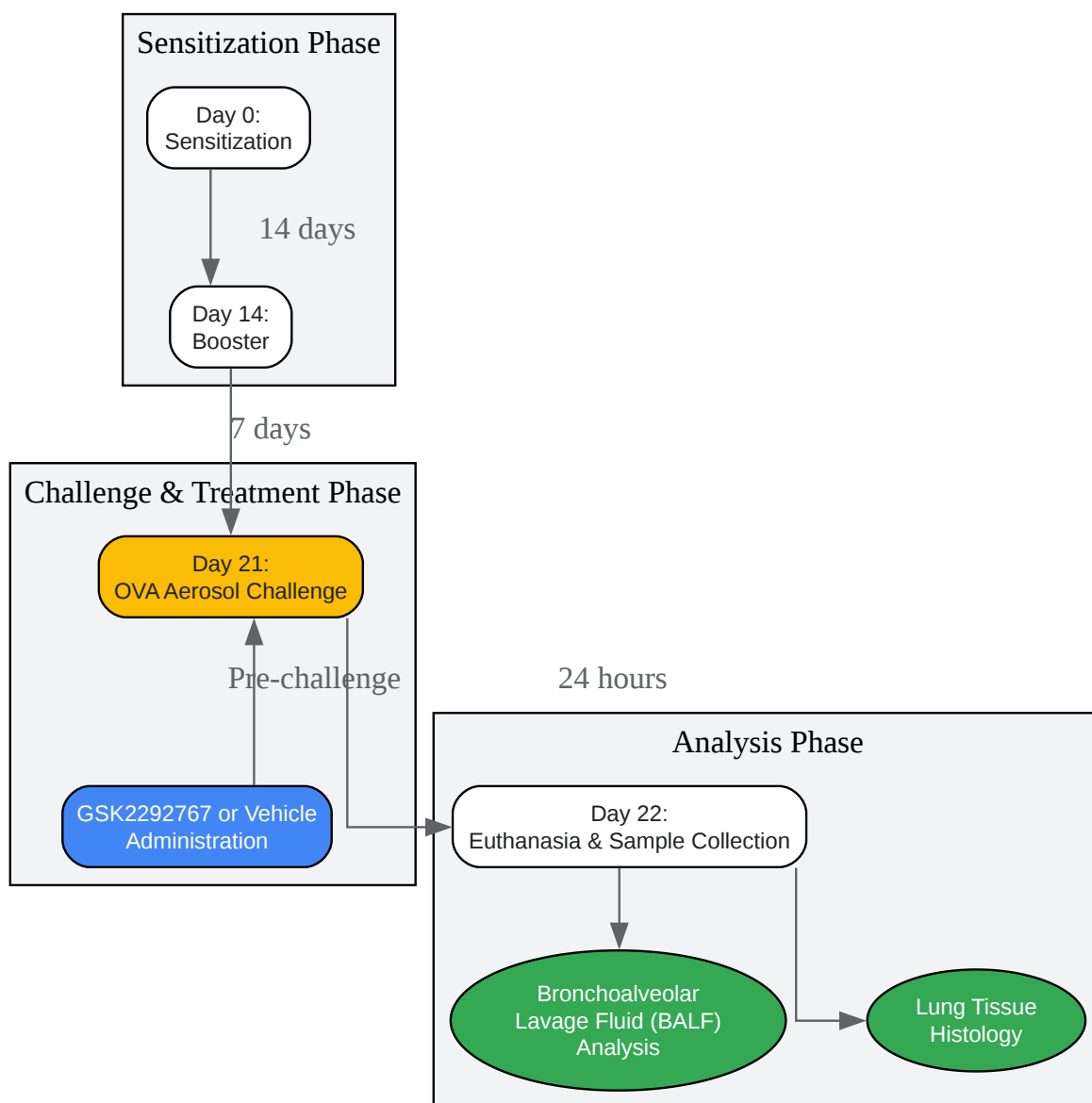
A pivotal preclinical model used to evaluate the efficacy of **GSK2292767** is the ovalbumin (OVA)-induced allergic airway inflammation model in Brown Norway rats. This model recapitulates key features of human asthma, including eosinophilic inflammation.

Objective: To assess the in vivo efficacy of **GSK2292767** in reducing airway inflammation.

Materials:

- Male Brown Norway rats
- Ovalbumin (OVA)
- Aluminum hydroxide (Al(OH)₃) as an adjuvant
- Phosphate-buffered saline (PBS)
- **GSK2292767**
- Vehicle for **GSK2292767**

Experimental Workflow:



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Workflow for OVA-Induced Airway Inflammation Model

Methodology:

- **Sensitization:** On day 0, rats are sensitized via an intraperitoneal injection of OVA emulsified in aluminum hydroxide. A booster injection is administered on day 14 to enhance the immune

response.[3]

- Challenge: On day 21, sensitized rats are challenged with an aerosolized solution of OVA for a specified duration to induce an inflammatory response in the lungs.[4]
- Treatment: **GSK2292767** or a vehicle control is administered to the rats, typically via inhalation or intratracheal instillation, at a predetermined time before the OVA challenge.
- Analysis: Twenty-four hours post-challenge, the animals are euthanized.[5] Bronchoalveolar lavage fluid (BALF) is collected to perform total and differential leukocyte counts, with a particular focus on eosinophils.[5] Lung tissues may also be collected for histological analysis to assess the extent of cellular infiltration and other pathological changes.[3]

In Vivo Efficacy

In the Brown Norway rat model of OVA-induced lung inflammation, **GSK2292767** has demonstrated significant efficacy in reducing the recruitment of eosinophils to the lungs. This provides strong preclinical evidence for its potential as a therapeutic agent for eosinophil-driven respiratory diseases such as asthma.[1]

Conclusion

GSK2292767 is a valuable research tool for investigating the role of PI3K δ in inflammatory processes. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting the PI3K δ signaling pathway. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute their own investigations into the effects of this promising compound.

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